molecular formula C19H18FN3O3 B2683636 1-(4-Acetylphenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea CAS No. 894016-03-6

1-(4-Acetylphenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea

货号: B2683636
CAS 编号: 894016-03-6
分子量: 355.369
InChI 键: APLPBMAZEIIDFO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(4-Acetylphenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea ( 894016-03-6) is a urea-based chemical compound with a molecular formula of C19H18FN3O3 and a molecular weight of 355.4 g/mol . This compound is of significant interest in medicinal chemistry and oncology research, particularly in the development of novel kinase inhibitors. The urea scaffold is a privileged structure in drug discovery, known for its ability to form key hydrogen bonds with biological targets, thereby modulating protein function . In anticancer research, urea derivatives are frequently explored for their potential to inhibit key oncogenic kinases. Recent scientific literature highlights a strong research focus on 1,3-diphenylurea derivatives as promising scaffolds for the development of dual inhibitors targeting receptors such as VEGFR-2 and c-MET . The simultaneous inhibition of these pathways is a strategic approach to overcome drug resistance and suppress tumor angiogenesis and growth in solid tumors . The structural features of this compound—including the 4-acetylphenyl and 4-fluorophenyl groups linked through a pyrrolidinone-urea core—make it a valuable intermediate for researchers designing and synthesizing new potential anticancer agents. It is intended for use in biochemical assays, hit-to-lead optimization studies, and mechanism-of-action investigations in a laboratory setting. This product is strictly labeled For Research Use Only and is not approved for human, veterinary, or diagnostic applications. Researchers should handle this material using appropriate safety protocols.

属性

IUPAC Name

1-(4-acetylphenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O3/c1-12(24)13-2-6-15(7-3-13)21-19(26)22-16-10-18(25)23(11-16)17-8-4-14(20)5-9-17/h2-9,16H,10-11H2,1H3,(H2,21,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APLPBMAZEIIDFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

1-(4-Acetylphenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial, anticancer, and enzyme inhibition properties, supported by recent research findings and case studies.

Chemical Structure

The molecular structure of this compound can be represented as follows:

C17H16FN3O2\text{C}_{17}\text{H}_{16}\text{F}\text{N}_3\text{O}_2

This compound features a urea moiety linked to a pyrrolidine ring, which is substituted with both an acetylphenyl and a fluorophenyl group.

Antibacterial Activity

Recent studies have evaluated the antibacterial properties of various derivatives of urea compounds, including those structurally similar to this compound. The following table summarizes the minimum inhibitory concentration (MIC) values against common bacterial strains:

CompoundBacterial StrainMIC (µM)
1Staphylococcus aureus8.34
2Escherichia coli8.37
3Pseudomonas aeruginosa8.65
4Salmonella typhi8.97
5Bacillus subtilis9.24

These results indicate that compounds similar to our target compound exhibit significant antibacterial activity, comparable to standard antibiotics like ciprofloxacin .

Anticancer Activity

The anticancer potential of urea derivatives has been explored through various in vitro assays. For instance, a related compound demonstrated GI50 values (the concentration required to inhibit cell growth by 50%) across multiple cancer cell lines:

Cell LineGI50 (µM)
EKVX (Lung Cancer)1.7
RPMI-8226 (Leukemia)21.5
OVCAR-4 (Ovarian)25.9
CAKI-1 (Renal)28.7

These findings suggest that urea derivatives may possess broad-spectrum antitumor activity, with some selectivity towards specific cancer types .

Enzyme Inhibition

Enzyme inhibition studies have shown that certain urea compounds can effectively inhibit enzymes such as acetylcholinesterase and urease. For example:

CompoundEnzymeIC50 (µM)
Urea Derivative AAcetylcholinesterase2.14 ± 0.003
Urea Derivative BUrease6.28 ± 0.003

The low IC50 values indicate strong enzyme inhibitory potential, which could be beneficial in treating conditions like Alzheimer's disease or urinary tract infections .

Case Studies

A notable case study involved the synthesis and evaluation of various urea derivatives, including those structurally related to our compound. The study reported significant antibacterial and anticancer activities, leading to further investigations into their mechanisms of action and potential therapeutic applications .

科学研究应用

Antibacterial Activity

Recent studies have evaluated the antibacterial properties of 1-(4-Acetylphenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea and related compounds. The following table summarizes the minimum inhibitory concentration (MIC) values against common bacterial strains:

CompoundBacterial StrainMIC (µM)
1Staphylococcus aureus8.34
2Escherichia coli8.37
3Pseudomonas aeruginosa8.65
4Salmonella typhi8.97
5Bacillus subtilis9.24

These results indicate that compounds similar to this target compound exhibit significant antibacterial activity, comparable to standard antibiotics like ciprofloxacin .

Anticancer Activity

The anticancer potential of urea derivatives has been explored through various in vitro assays. A related compound demonstrated GI50 values across multiple cancer cell lines:

Cell LineGI50 (µM)
EKVX (Lung Cancer)1.7
RPMI-8226 (Leukemia)21.5
OVCAR-4 (Ovarian)25.9
CAKI-1 (Renal)28.7

These findings suggest that urea derivatives may possess broad-spectrum antitumor activity, with some selectivity towards specific cancer types .

Enzyme Inhibition

Enzyme inhibition studies have shown that certain urea compounds can effectively inhibit enzymes such as acetylcholinesterase and urease:

CompoundEnzymeIC50 (µM)
Urea Derivative AAcetylcholinesterase2.14 ± 0.003
Urea Derivative BUrease6.28 ± 0.003

The low IC50 values indicate strong enzyme inhibitory potential, which could be beneficial in treating conditions like Alzheimer's disease or urinary tract infections .

Case Studies

A notable case study involved the synthesis and evaluation of various urea derivatives, including those structurally related to our compound. The study reported significant antibacterial and anticancer activities, leading to further investigations into their mechanisms of action and potential therapeutic applications .

In another study focusing on the pharmacological effects of this compound, researchers highlighted its agonist effect on FPRL1 receptors, indicating its potential use in treating inflammatory diseases .

相似化合物的比较

Halogen-Substituted Thiazole-Pyrazole Derivatives (Compounds 4 and 5)

  • Structure: Compounds 4 and 5 () feature thiazole-pyrazole cores with halogen (Cl/F) substituents. Unlike the target compound’s urea-pyrrolidinone framework, these analogs utilize a thiazole ring fused to a pyrazole system.
  • Substituent Impact : Both compounds are isostructural (triclinic, P̄1 symmetry) with two independent molecules per asymmetric unit. The replacement of Cl (Compound 4) with F (Compound 5) minimally affects conformation but alters crystal packing due to differences in halogen size and polarizability .

Urea-Pyrazole Derivatives (Compound 19)

  • Structure: Compound 19 () shares the urea linkage but replaces the pyrrolidinone ring with a pyrazole scaffold. A hydroxyethyl group enhances polarity.
  • The hydroxyethyl group may improve aqueous solubility relative to the acetylphenyl group .

Alkoxy-Substituted Urea-Pyrrolidinone Analogs ()

  • Structure : The compound 1-(4-Ethoxyphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea features ethoxy and methoxy substituents instead of acetyl and fluorine.
  • Electronic Effects : Alkoxy groups are electron-donating, increasing electron density on aromatic rings. This contrasts with the electron-withdrawing acetyl group, which may render the target compound more reactive in electrophilic environments .

Conformational and Crystallographic Analysis

  • Planarity and Dihedral Angles: Chalcone derivatives () demonstrate dihedral angles between aromatic rings ranging from 7.14° to 56.26°, highlighting substituent-dependent planarity. While the target compound lacks a chalcone backbone, its fluorophenyl-pyrrolidinone moiety may adopt a similar perpendicular orientation, as observed in isostructural compounds 4 and 5 .
  • Crystallographic Trends : Compounds 4 and 5 exhibit near-planar conformations except for one fluorophenyl group oriented perpendicularly. This suggests that steric effects from substituents (e.g., acetyl vs. halogens) could influence packing efficiency and melting points .

Data Table: Key Structural and Crystallographic Comparisons

Compound Core Structure Substituents Crystallographic System Notable Features Reference
Target Compound Urea-pyrrolidinone 4-Acetylphenyl, 4-FPh Not reported Acetyl group enhances polarity -
Compound 4 Thiazole-pyrazole 4-Cl, 4-FPh Triclinic, P̄1 Two molecules/asymmetric unit
Compound 5 Thiazole-pyrazole 4-F, 4-FPh Triclinic, P̄1 Isostructural to 4, halogen variation
Compound 19 () Urea-pyrazole 4-FPh, hydroxyethyl Not reported Pyrazole increases rigidity
Compound Urea-pyrrolidinone 4-Ethoxy, 4-methoxy Not reported Alkoxy groups enhance lipophilicity

Implications for Further Research

  • Crystallography : The target compound’s crystallographic data are unreported in the evidence. Future studies should employ single-crystal diffraction (e.g., using SHELX software ) to elucidate packing motifs and hydrogen-bonding patterns.
  • Biological Relevance : While biological data are absent, urea derivatives often target enzymes (e.g., kinases, proteases). Comparative studies with analogs like Compound 19 could reveal structure-activity relationships.

常见问题

Q. Advanced: How can reaction conditions be optimized for high-yield synthesis of this compound?

Answer:

  • Basic Synthesis : The compound can be synthesized via a urea-forming reaction between an isocyanate and an amine. A common approach involves reacting 4-acetylphenyl isocyanate with 1-(4-fluorophenyl)-5-oxopyrrolidin-3-amine in an inert solvent (e.g., dichloromethane) under reflux, using triethylamine to neutralize HCl byproducts .
  • Advanced Optimization : Utilize Design of Experiments (DoE) to screen variables (e.g., solvent polarity, temperature, stoichiometry). Flow chemistry systems (e.g., continuous-flow reactors) can enhance reproducibility and scalability, as demonstrated in analogous urea syntheses . Kinetic studies via in-line NMR or HPLC monitoring may identify rate-limiting steps .

Basic: What analytical techniques are essential for structural confirmation?

Q. Advanced: How can crystallographic data resolve ambiguities in stereochemistry or substituent positioning?

Answer:

  • Basic Characterization : Use 1^1H/13^13C NMR to confirm urea linkage and substituent integration. FT-IR can validate carbonyl (C=O) and urea (N–H) functional groups. High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy .
  • Advanced Crystallography : Single-crystal X-ray diffraction (SCXRD) provides definitive stereochemical assignment. For example, SCXRD resolved the pyrazoline ring conformation in structurally related urea derivatives . Pair crystallographic data with DFT calculations to validate electronic environments .

Basic: How can researchers assess the compound’s solubility and stability under physiological conditions?

Q. Advanced: What methodologies predict degradation pathways under varying pH and temperature?

Answer:

  • Basic Assessment : Perform shake-flask solubility tests in PBS (pH 7.4) and DMSO. Accelerated stability studies (40°C/75% RH) over 1–4 weeks with HPLC monitoring detect decomposition .
  • Advanced Degradation Analysis : Use LC-MS/MS to identify degradation products. Forced degradation (e.g., acidic/basic hydrolysis, oxidative stress) reveals labile bonds. Molecular dynamics simulations predict hydrolytic susceptibility of the urea moiety .

Basic: What in vitro assays are suitable for preliminary biological activity screening?

Q. Advanced: How can target engagement studies validate mechanistic hypotheses?

Answer:

  • Basic Screening : Conduct kinase inhibition assays (e.g., ADP-Glo™) given structural similarity to urea-based kinase inhibitors like Linifanib . Cytotoxicity can be evaluated via MTT assays in cancer cell lines .
  • Advanced Target Validation : Use surface plasmon resonance (SPR) or microscale thermophoresis (MST) to measure binding affinity. CRISPR-Cas9 knockout models confirm target specificity .

Basic: How can computational tools predict the compound’s pharmacokinetic properties?

Q. Advanced: What strategies improve bioavailability through structural modification?

Answer:

  • Basic Prediction : SwissADME or ADMETLab 2.0 estimate logP, BBB permeability, and CYP450 interactions. Molecular docking (AutoDock Vina) screens potential protein targets .
  • Advanced Modifications : Introduce hydrophilic groups (e.g., hydroxyls) to the pyrrolidinone ring to enhance solubility. QSAR models guided by similar urea derivatives optimize metabolic stability .

Basic: What chromatographic methods separate this compound from synthetic byproducts?

Q. Advanced: How can DoE improve HPLC method development for purity analysis?

Answer:

  • Basic Separation : Use reverse-phase HPLC (C18 column) with acetonitrile/water gradients. UV detection at 254 nm is standard for aromatic ureas .
  • Advanced DoE Application : Screen factors (column temperature, gradient slope, pH) via fractional factorial design. Response surface methodology (RSM) optimizes resolution and runtime .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。